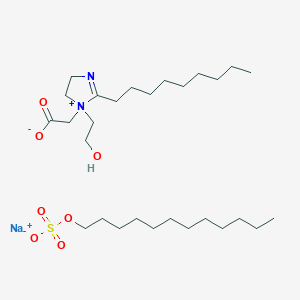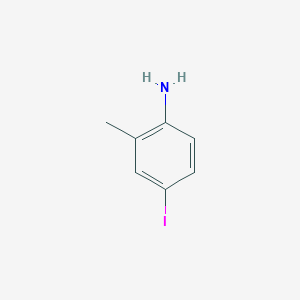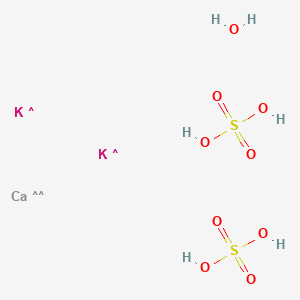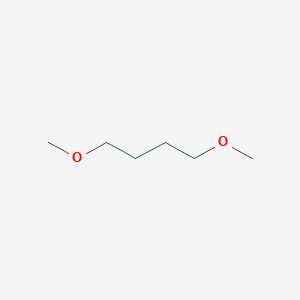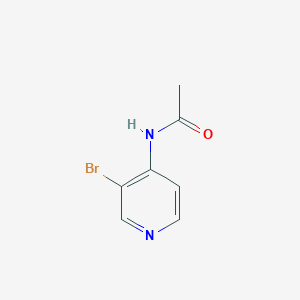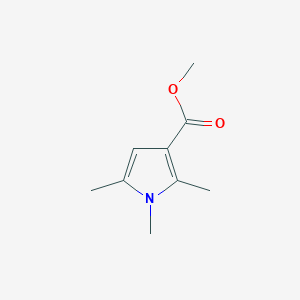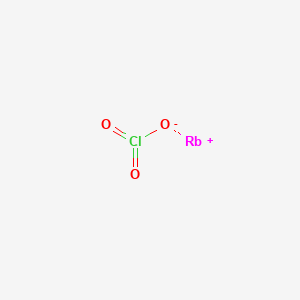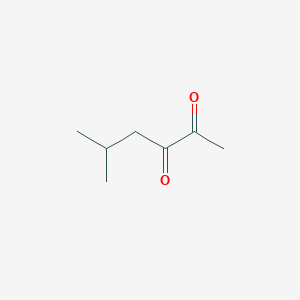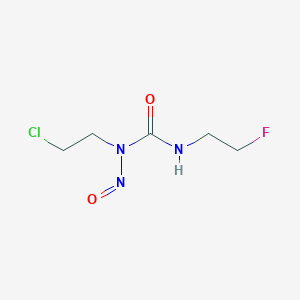
N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide, also known as 4-HO-PCA, is a chemical compound belonging to the class of phenylacetamides. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in some experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its solubility. Overall, N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide shows promise as a versatile compound with potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is a multi-step process that involves the reaction of 4-bromo-1,1'-biphenyl with sodium hydride, followed by the reaction with ethyl acetate and hydroxylamine hydrochloride. The resulting compound is then hydrolyzed with sodium hydroxide to produce N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide has shown potential applications in various fields of research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
13171-43-2 |
|---|---|
Nombre del producto |
N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[4-(4-hydroxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-11(3-7-13)12-4-8-14(17)9-5-12/h2-9,17H,1H3,(H,15,16) |
Clave InChI |
KACJGHUXPZWOIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Sinónimos |
N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



